3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Overview
Description
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with an amino group and a 2,4,6-trimethylphenyl group. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one typically involves the reaction of 2,4,6-trimethylphenylamine with a suitable pyrrolidinone precursor under controlled conditions. One common method involves the use of a condensation reaction between 2,4,6-trimethylphenylamine and a pyrrolidinone derivative in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrrolidinone ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenylpyrrolidin-2-one: Similar structure but lacks the trimethylphenyl group.
3-Amino-1-(4-methylphenyl)pyrrolidin-2-one: Contains a single methyl group on the phenyl ring.
3-Amino-1-(2,6-dimethylphenyl)pyrrolidin-2-one: Contains two methyl groups on the phenyl ring.
Uniqueness
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is unique due to the presence of three methyl groups on the phenyl ring, which may influence its steric and electronic properties
Properties
IUPAC Name |
3-amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-8-6-9(2)12(10(3)7-8)15-5-4-11(14)13(15)16/h6-7,11H,4-5,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDBPCCXEXIGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCC(C2=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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